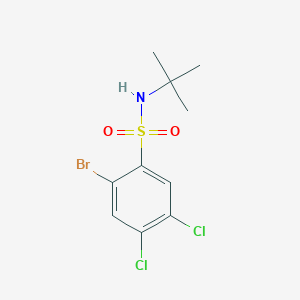
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BDBS and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in the regulation of pH in the body and are essential for several physiological processes. BDBS binds to the active site of carbonic anhydrase enzymes, preventing them from functioning properly. This inhibition leads to a decrease in the production of bicarbonate ions, which are necessary for maintaining pH balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to a decrease in the production of bicarbonate ions, which can have several physiological effects. For example, BDBS has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma. BDBS has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes. This specificity allows researchers to study the role of these enzymes in different physiological processes. However, one of the limitations of using BDBS is its potential toxicity. High doses of BDBS have been shown to be toxic to cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide. One potential direction is the development of new drugs that are based on BDBS. For example, researchers could modify the structure of BDBS to improve its specificity or reduce its toxicity. Another potential direction is the study of the role of carbonic anhydrase enzymes in different diseases. By understanding the role of these enzymes in different diseases, researchers could develop new treatments that target these enzymes specifically.
Conclusion:
In conclusion, 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide is a chemical compound that has several potential applications in scientific research. Its specificity for carbonic anhydrase enzymes makes it a valuable tool for studying the role of these enzymes in different physiological processes. However, its potential toxicity limits its use in certain experiments. Overall, the research and development of BDBS have the potential to lead to the development of new drugs and treatments for several diseases.
Synthesemethoden
The synthesis of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide involves a multi-step process. The first step involves the reaction of tert-butylamine with 2,4-dichlorobenzenesulfonyl chloride to form 2-tert-butyl-4,5-dichlorobenzenesulfonamide. The second step involves the reaction of this compound with bromine to form 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide. This synthesis method has been optimized and yields high-quality BDBS.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. BDBS has been shown to inhibit the activity of carbonic anhydrase enzymes, which are implicated in several diseases such as glaucoma, epilepsy, and cancer. BDBS has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial drugs.
Eigenschaften
IUPAC Name |
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl2NO2S/c1-10(2,3)14-17(15,16)9-5-8(13)7(12)4-6(9)11/h4-5,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSBOLHZHXUFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)


![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)






![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)
![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)
![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)
